

An In-depth Technical Guide to Acetylsalicylic Acid: Discovery, Synthesis, and Analysis

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Compound of Interest

Compound Name: *Acetylsventenic acid*

Cat. No.: *B13737863*

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Disclaimer: Initial searches for "**Acetylsventenic acid**" did not yield any results, suggesting a possible misspelling or a compound not yet described in scientific literature. The following guide focuses on Acetylsalicylic Acid (Aspirin), a similarly named and well-documented compound, which is presumed to be the intended subject of the query.

This technical guide provides a comprehensive overview of the discovery, origin, and key experimental protocols related to Acetylsalicylic Acid. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed methodologies, and visual representations of key processes.

Discovery and Origin

The journey of Acetylsalicylic Acid, commonly known as Aspirin, spans from ancient remedies to modern chemical synthesis.

Early Origins: The therapeutic use of salicylate-containing plants has a long history. As early as 4000 BC, the Sumerians, Assyrians, and Egyptians used extracts from the willow (*Salix*) and myrtle plants to alleviate pain and fever[1]. The active component in willow bark, salicin, was first isolated in 1828 by Johann Buchner[2]. Subsequently, in 1838, Raffaele Piria successfully generated salicylic acid from salicin[2].

Chemical Synthesis: The first synthesis of Acetylsalicylic Acid was achieved by Charles Frederic Gerhardt in 1853 by treating acetyl chloride with sodium salicylate[1][2]. However, it was not until 1897 that Felix Hoffmann, a chemist at Bayer, developed a commercially viable

process for synthesizing a pure and stable form of Acetylsalicylic Acid, which was subsequently marketed as Aspirin[1][3]. This development was driven by the need for a less irritating alternative to sodium salicylate for treating his father's rheumatism[3].

Synthesis of Acetylsalicylic Acid

The most common laboratory synthesis of Acetylsalicylic Acid involves the acetylation of salicylic acid using acetic anhydride with an acid catalyst.

Experimental Protocol: Traditional Synthesis

This protocol describes a common laboratory-scale synthesis of Acetylsalicylic Acid.

Materials:

- Salicylic Acid
- Acetic Anhydride
- Concentrated Sulfuric Acid (catalyst)
- Ethanol
- Water

Procedure:

- Place approximately 2.0 g of salicylic acid into a 125 mL Erlenmeyer flask[4].
- Add 5 mL of acetic anhydride to the flask, followed by 5 drops of concentrated sulfuric acid, swirling to mix[4].
- Heat the flask in a water bath at 80-90°C for 10 minutes[4].
- Cool the flask to room temperature to allow for the initial crystallization of the product[4].
- To complete the crystallization, place the flask in an ice bath for 10 minutes[4].
- Collect the crude product by vacuum filtration[4].

Purification by Recrystallization:

- Dissolve the crude product in a minimal amount of warm ethanol (approximately 5 mL)[4].
- Add approximately 50 mL of hot water to the solution[4].
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce recrystallization[4].
- Collect the purified crystals by vacuum filtration and allow them to air dry[4].

Experimental Protocol: Green Chemistry Approach

A more environmentally friendly approach substitutes the corrosive sulfuric acid with phosphoric acid.

Materials:

- Salicylic Acid (3.0 g)
- Acetic Anhydride (7 mL)
- 85% Phosphoric Acid
- Water

Procedure:

- Transfer 3.0 g of salicylic acid and 7 mL of acetic anhydride into a 50 mL round-bottomed flask and stir the mixture[5].
- Add 85% phosphoric acid dropwise until the reaction mixture reaches a pH of 6.0[5].
- Heat the flask in a water bath at 50°C for 30 minutes[5].
- Cool the flask and proceed with crystallization and purification as described in the traditional method.

Quantitative Data: Synthesis Yields

Synthesis Method	Catalyst	Theoretical Yield (g)	Mean Experimental Yield (g)	Yield (%)	Reference
Traditional	Sulfuric Acid	3.896	3.113	79.8	[6]
Green Chemistry	Phosphoric Acid	3.896	3.104	79.4	[6]

Isolation and Analysis of Acetylsalicylic Acid and Related Compounds

High-performance liquid chromatography (HPLC) is a standard method for the isolation and quantification of Acetylsalicylic Acid and its impurities from commercial tablets.

Experimental Protocol: HPLC Analysis

Instrumentation and Conditions:

- Column: Reversed-phase C18[7]
- Mobile Phase: A mixture of acetonitrile and water (25:75 v/v), with the pH adjusted to 2.5 with 85% phosphoric acid[5].
- Detection: UV spectrophotometry[7]

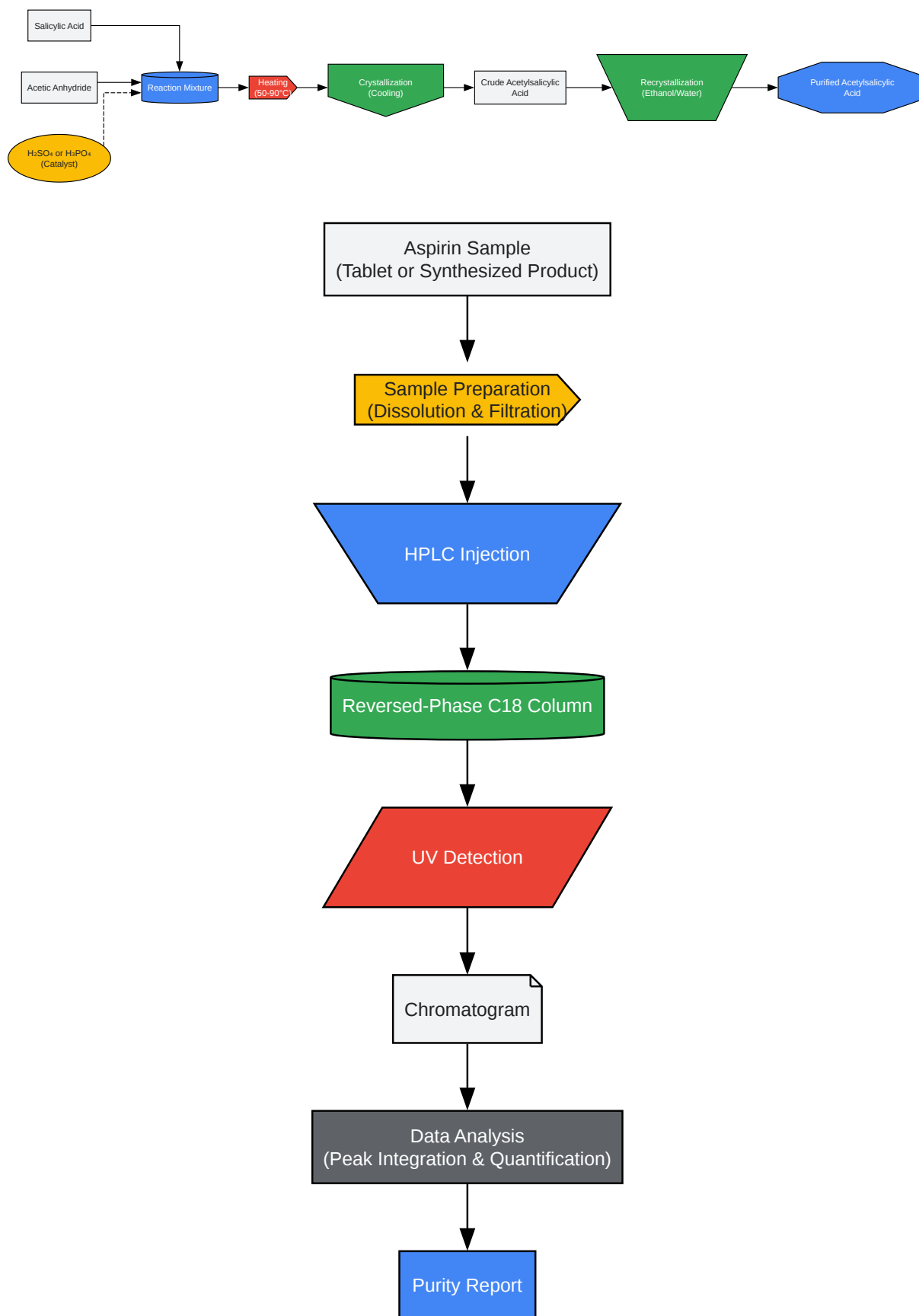
Sample Preparation:

- Grind aspirin tablets into a fine powder.
- Dissolve a known weight of the powder in a suitable solvent (e.g., the mobile phase).
- Filter the solution to remove any insoluble excipients before injection into the HPLC system.

This method can effectively resolve Acetylsalicylic Acid from impurities such as salicylic acid, acetylsalicylsalicylic acid, and salicylsalicylic acid[7].

Visualizing Key Processes

Synthesis of Acetylsalicylic Acid



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